molecular formula C23H22N6O3S B2366517 N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-96-9

N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2366517
CAS RN: 872993-96-9
M. Wt: 462.53
InChI Key: XYTIWSXRNNPWMY-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole . Triazole compounds are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves aromatic nucleophilic substitution . The reaction involves the use of different amines and triazole-2-thiol . The process requires specific conditions, such as refluxing ethanol and the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular structure of triazole compounds includes a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds exhibit a wide range of chemical reactions due to their versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary. For instance, some compounds exhibit cytotoxicity at certain concentrations . The IR spectrum, NMR spectrum, and other properties can be determined through various analytical techniques .

Scientific Research Applications

Antiproliferative Activity

  • A study by Ilić et al. (2011) synthesized derivatives of [1,2,4]triazolo[4,3-b]pyridazine and found that they inhibited the proliferation of endothelial and tumor cells.
  • Patel and Patel (2015) explored the synthesis of benzamide derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and found antibacterial and antifungal activities against various microorganisms (Patel & Patel, 2015).

Cancer Research

  • Tumosienė et al. (2020) synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives and assessed their anticancer activity against human glioblastoma and breast cancer cell lines. They identified specific compounds with significant activity against these cell lines (Tumosienė et al., 2020).
  • Kamal et al. (2011) synthesized and tested benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones for anticancer activity. They observed moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).

Antimicrobial Activities

  • Bhuiyan et al. (2006) investigated thienopyrimidine derivatives for antimicrobial properties, revealing pronounced activity against various microorganisms (Bhuiyan et al., 2006).
  • El‐Barbary et al. (2010) conducted a study on 1,2,4-Triazines derivatives and found them to have antimicrobial properties (El‐Barbary et al., 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, triazole compounds in general are known to interact with a variety of enzymes and receptors in the biological system . Some triazole derivatives have shown promising antiviral activity .

Future Directions

Triazole compounds have shown promising results in various fields, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular applications . Future research could focus on exploring these potentials further and developing new derivatives with enhanced properties.

properties

IUPAC Name

N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c1-32-18-9-5-8-17(14-18)25-21(30)15-33-22-11-10-19-26-27-20(29(19)28-22)12-13-24-23(31)16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H,24,31)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTIWSXRNNPWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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